Luteolin 3'-o-glucuronide is a natural product found in Salvia officinalis, Melissa officinalis, and other organisms with data available.
See also: Rosemary (part of).
Luteolin 3'-o-glucuronide
CAS No.: 53527-42-7
VCID: VC21336789
Molecular Formula: C21H18O12
Molecular Weight: 462.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Luteolin 3'-o-glucuronide is a flavonoid compound derived from luteolin, a naturally occurring flavone found in various plants, fruits, and vegetables. It is formed by the attachment of a beta-D-glucosiduronic acid residue at the 3'-position of luteolin, making it a luteolin glucosiduronic acid. This compound is recognized for its role as a metabolite and its potential biological activities, including antioxidant properties . Biological Activities and MetabolismLuteolin 3'-o-glucuronide is a metabolite of luteolin, which is known for its extensive biological activities, including antioxidant, anticancer, antimicrobial, neuroprotective, cardioprotective, antiviral, and anti-inflammatory effects . The metabolism of luteolin involves glucuronidation and methylation pathways, with luteolin 3'-o-glucuronide being one of the major glucuronide metabolites . Metabolic PathwaysThe metabolic disposition of luteolin involves the interplay of UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferases (COMTs). Luteolin is glucuronidated to form luteolin-3'-glucuronide, among other glucuronides, and these metabolites can further undergo methylation . The glucuronidation pathway is predominant, but methylation can also play a significant role depending on the conditions . Bioavailability and Pharmacological EffectsWhile luteolin itself has limited bioavailability, its metabolites, including luteolin 3'-o-glucuronide, contribute to its pharmacological effects. These metabolites have been shown to exhibit anti-inflammatory activities, although they are less potent than luteolin . Enhancing the bioavailability of luteolin through drug delivery systems like microemulsions can increase the plasma levels of its metabolites, potentially improving therapeutic efficacy . Research Findings and ApplicationsRecent studies have focused on improving the bioavailability and therapeutic potential of luteolin and its metabolites. For instance, using microemulsion systems to deliver luteolin has been shown to increase the plasma area under the curve (AUC) of luteolin 3'-o-glucuronide, suggesting enhanced bioavailability without altering the metabolite profile . Therapeutic PotentialLuteolin and its metabolites are being explored for their potential in treating various diseases, including cancer and cardiovascular conditions. Luteolin has been shown to exert anticancer effects by modulating signaling pathways such as the PI3K/AKT pathway . Additionally, its protective effects against atherosclerosis have been demonstrated through mechanisms involving AMPK-SIRT1 signaling . |
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CAS No. | 53527-42-7 |
Product Name | Luteolin 3'-o-glucuronide |
Molecular Formula | C21H18O12 |
Molecular Weight | 462.4 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C21H18O12/c22-8-4-10(24)15-11(25)6-12(31-14(15)5-8)7-1-2-9(23)13(3-7)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 |
Standard InChIKey | JDOFZOKGCYYUER-ZFORQUDYSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Synonyms | luteolin 3'-glucuronide luteolin 3'-O-beta-D-glucuronide |
PubChem Compound | 10253785 |
Last Modified | Aug 15 2023 |
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